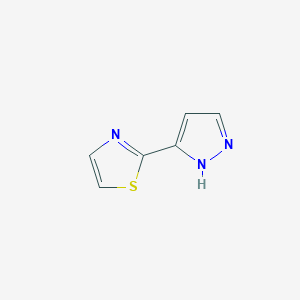

2-(1H-Pyrazol-3-YL)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOGLHNKDHOSGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391823 |

Source

|

| Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-73-2 |

Source

|

| Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-3-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Pyrazole-Thiazole Hybrid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of pyrazole-thiazole hybrid compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details experimental protocols for their synthesis, presents key physicochemical data in a structured format, and visually elucidates the primary signaling pathways through which these compounds exert their biological effects. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyrazole-thiazole scaffold.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery aimed at developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Pyrazole and thiazole are two privileged five-membered heterocyclic rings that are integral components of numerous clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives are known for a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] Similarly, the thiazole ring is a core structure in many therapeutic agents with applications as antimicrobial, antiviral, and anticancer drugs.[2]

The combination of these two heterocyclic systems into pyrazole-thiazole hybrids has yielded a new class of compounds with promising therapeutic potential. These hybrids have demonstrated significant activity as anticancer and antimicrobial agents, often acting on specific molecular targets.[2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical determinants of their in vivo efficacy.

This guide summarizes key physicochemical data, provides detailed synthetic methodologies, and illustrates the molecular mechanisms of action for this important class of compounds.

Physicochemical Properties

The physicochemical properties of pyrazole-thiazole hybrids are crucial for their behavior in biological systems. Properties such as lipophilicity (logP), solubility, and melting point influence their absorption, distribution, metabolism, and excretion (ADME) profile. A curated summary of these properties for a representative set of pyrazole-thiazole derivatives is presented below.

Data Presentation

The following tables summarize the melting points and calculated lipophilicity and water solubility for a series of pyrazole-thiazole and related derivatives.

Table 1: Melting Points of Representative Pyrazole-Thiazole Derivatives

| Compound ID | Substituents | Melting Point (°C) | Reference |

| 1 | R1= -H, R2= -C₆H₅ | 128-130 | [4] |

| 2 | R1= -CH₃, R2= -C₆H₅ | 125-126 | [4] |

| 3 | R1= -H, R2= 4-Br-C₆H₄ | 191-193 | [4] |

| 4 | R1= -H, R2= 4-Cl-C₆H₄ | 122-123 | [4] |

| 5 | 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide | 210-211 | [1] |

Table 2: Calculated Physicochemical Properties of Pyrazolyl-Thiazolidinone/Thiazole Derivatives [5]

| Compound ID | Lipophilicity (ClogP) | Water Solubility (logS) (mol/L) |

| 16a | 4.65 | -5.72 |

| 16b | 4.65 | -5.72 |

| 18c | 6.74 | -8.11 |

| 18d | 6.74 | -8.11 |

| 18f | 6.74 | -8.11 |

| Dasatinib | 3.32 | -4.43 |

Note: Data for Table 2 is derived from pyrazolyl-thiazolidinone/thiazole derivatives, which are structurally related to the core pyrazole-thiazole hybrids discussed.

Experimental Protocols

The synthesis of pyrazole-thiazole hybrids typically involves multi-step reaction sequences. A general and widely applicable method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide derivative with an α-haloketone. The following protocol provides a detailed methodology for the synthesis of a representative 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.

Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide[6]

-

Synthesis of the Hydrazone Intermediate: Acetyl thiophene (1 equivalent) is condensed with phenyl hydrazine (1 equivalent) in the presence of concentrated sulfuric acid to yield the corresponding hydrazone.

-

Formation of Pyrazole-4-carbaldehyde: The hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The product is purified by recrystallization from ethanol.

-

Synthesis of Thiosemicarbazone: The pyrazole-4-carbaldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for one hour. Upon cooling, the solid thiosemicarbazone product is filtered, washed with ethanol, and recrystallized.

Synthesis of Pyrazolyl-Thiazole Derivatives[6]

-

The thiosemicarbazone intermediate from the previous step (1 equivalent) is dissolved in ethanol.

-

A substituted phenacyl bromide (1 equivalent) is added to the solution.

-

The reaction mixture is refluxed for three hours.

-

After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to yield the pure pyrazolyl-thiazole derivative.

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]

-

Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Mechanisms of Action

Pyrazole-thiazole hybrids have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by these compounds in cancer and microbial infections.

Anticancer Activity: Targeting VEGFR-2 and PI3K/Akt Signaling

Many pyrazole-thiazole derivatives exhibit anticancer properties by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Inhibition of these pathways disrupts tumor angiogenesis and induces apoptosis in cancer cells.

Caption: VEGFR-2 and PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial Activity: Targeting DNA Gyrase and Topoisomerase IV

The antimicrobial action of certain pyrazole-thiazole hybrids involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Experimental Workflow

The general workflow for the synthesis and evaluation of pyrazole-thiazole hybrid compounds is depicted below. This process integrates chemical synthesis, purification, structural characterization, and biological screening to identify lead compounds for further development.

Caption: General Experimental Workflow.

Conclusion

Pyrazole-thiazole hybrid compounds represent a versatile and promising scaffold in the field of medicinal chemistry. Their synthesis is readily achievable through established synthetic routes, and their diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further investigation. This technical guide has provided a consolidated resource on the physicochemical properties, synthesis, and mechanisms of action of these compounds. The presented data and experimental protocols are intended to facilitate the rational design and development of new, more effective pyrazole-thiazole-based therapeutics. Further research focusing on the optimization of their physicochemical properties and in-depth exploration of their interactions with biological targets will be crucial for translating the potential of these compounds into clinical applications.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)-1,3-thiazole and its Derivatives

CAS Number: 166196-73-2 IUPAC Name: 2-(1H-Pyrazol-3-yl)-1,3-thiazole

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-3-yl)-1,3-thiazole, a heterocyclic compound featuring interconnected pyrazole and thiazole rings. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse and potent biological activities exhibited by its derivatives. This document details the synthesis, characterization, and known biological applications of this class of compounds, presenting data in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

While specific experimental data for the parent compound, 2-(1H-Pyrazol-3-yl)-1,3-thiazole, is not extensively available in public literature, data for closely related derivatives provide insight into the expected physicochemical properties. Characterization of these compounds typically relies on a combination of spectroscopic and spectrometric techniques.

Table 1: Physicochemical Data for Representative Pyrazolyl-Thiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Method |

| 2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole | C₇H₇N₃S | 165.22 | 126-128 | Not Specified[1] |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | 245.30 | 141 | Not Specified[2] |

| 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | C₂₂H₁₄Cl₃N₃S₂ | 490.86 | 189-191 | Dioxane[3] |

| 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole | C₂₃H₁₇Cl₂N₃OS₂ | 486.44 | 168-170 | EtOH[3] |

Table 2: Spectroscopic Data for a Representative Pyrazolyl-Thiazole Derivative

Compound: 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[2]

| Data Type | Spectral Data |

| IR (KBr, cm⁻¹) | 3068 (aromatic C-H), 2930 (methyl C-H), 1620 (C=O), 1598 (C=N) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.46 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole H), 8.03 (d, J = 8.0 Hz, 1H, benzothiazole H), 8.35 (s, 1H, pyrazolone H) |

| Elemental Analysis (Calculated) | C 58.76, H 4.52, N 17.13, S 13.07 |

| Elemental Analysis (Found) | C 58.66, H 4.40, N 17.08, S 13.14 |

Synthesis of Pyrazolyl-Thiazole Derivatives

The synthesis of pyrazolyl-thiazole derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial formation of a pyrazole precursor which is then used to construct the thiazole ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for producing pyrazolyl-thiazole derivatives, starting from a substituted acetophenone.

Caption: General synthetic scheme for 2,4,5-trisubstituted pyrazolyl-thiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide and subsequent cyclization

This protocol is adapted from a study on pyrazolyl–thiazole derivatives of thiophene.[4]

Part 1: Synthesis of Pyrazole-4-carbaldehyde

-

Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate.

-

The hydrazone is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the desired pyrazole-4-carbaldehyde.

-

The product is purified by recrystallization from ethanol.

Part 2: Synthesis of Thiosemicarbazone Intermediate

-

The pyrazole-4-carbaldehyde (0.01 mol) is reacted with thiosemicarbazide (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.

-

The mixture is refluxed for 1 hour.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with ethanol, and recrystallized.

Part 3: Synthesis of the Final Pyrazolyl-Thiazole Derivative

-

The thiosemicarbazone intermediate (0.01 mol) is reacted with a substituted phenacyl bromide (0.01 mol) in ethanol (10 mL).

-

The reaction mixture is refluxed for 3 hours.

-

After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to obtain the pure pyrazolyl-thiazole derivative.

Biological Activities and Potential Applications

The fusion of pyrazole and thiazole rings into a single molecular entity has been a successful strategy in the development of novel therapeutic agents. These hybrid molecules have demonstrated a wide spectrum of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial properties of pyrazolyl-thiazole derivatives against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table 3: Antimicrobial Activity of Representative Pyrazolyl-Thiazole Derivatives

| Compound | Test Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |

| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3e) | E. coli | 62.5 | [5] |

| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3i) | E. coli | 62.5 | [5] |

| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3a) | P. aeruginosa | 50 | [5] |

| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3h) | P. aeruginosa | 62.5 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk-Diffusion Method)

This is a standard method for assessing the antimicrobial activity of chemical compounds.

Caption: Workflow for the agar disk-diffusion antimicrobial susceptibility test.

Other Potential Therapeutic Applications

Beyond their antimicrobial effects, pyrazolyl-thiazole derivatives have been investigated for a variety of other therapeutic uses:

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: The pyrazole moiety is a well-known pharmacophore in several anti-inflammatory drugs, and this activity is often retained in pyrazolyl-thiazole hybrids.

-

Antiviral Activity: Some compounds in this class have been screened for their ability to inhibit viral replication.

-

Antioxidant Properties: The ability of these compounds to scavenge free radicals has been demonstrated in various assays.[4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 2-(1H-Pyrazol-3-yl)-1,3-thiazole and its derivatives are not fully elucidated and are likely dependent on the specific substitutions on the core structure. However, based on the known activities of pyrazole and thiazole-containing drugs, some potential mechanisms can be hypothesized. For instance, in the context of inflammation, these compounds might inhibit enzymes like cyclooxygenase (COX), similar to other pyrazole-based anti-inflammatory agents.

Caption: A hypothetical anti-inflammatory mechanism involving COX enzyme inhibition.

Conclusion

The 2-(1H-Pyrazol-3-yl)-1,3-thiazole scaffold represents a promising framework for the design and synthesis of novel bioactive molecules. The versatility in synthetic derivatization allows for the fine-tuning of their pharmacological profiles, leading to compounds with potent antimicrobial, anti-inflammatory, and other therapeutic properties. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.

References

- 1. 2-(5-METHYL-1H-PYRAZOL-3-YL)-1,3-THIAZOLE CAS#: 1187559-72-3 [m.chemicalbook.com]

- 2. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents | MDPI [mdpi.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hybridization of pyrazole and thiazole rings into a single molecular scaffold has given rise to a class of compounds, 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives, with a broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these promising molecules, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of 2-(1H-pyrazol-3-yl)-1,3-thiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

In Vitro Cytotoxicity

A number of studies have evaluated the in vitro anticancer activity of these compounds against various cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549).[1][2][3] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data from several studies are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-pyrazoline derivative I | MCF-7 | 0.07 | [4] |

| Compound 16a | MCF-7 | 0.73 | [5] |

| Compound 16b | MCF-7 | 6.25 | [5] |

| Compound 18c | MCF-7 | 1.84 | [5] |

| Compound 18d | MCF-7 | 3.55 | [5] |

| Compound 18f | MCF-7 | 1.28 | [5] |

| Dasatinib (Reference) | MCF-7 | 7.99 | [5] |

| Doxorubicin (Reference) | MCF-7 | 3.1 | [5] |

| Compound 16a | A549 | 1.64 | [5] |

| Compound 16b | A549 | 14.3 | [5] |

| Compound 18c | A549 | 8.71 | [5] |

| Compound 18d | A549 | 11.2 | [5] |

| Compound 18f | A549 | 4.36 | [5] |

| Dasatinib (Reference) | A549 | 11.8 | [5] |

| Doxorubicin (Reference) | A549 | 2.42 | [5] |

| Pyrazole-thiazole derivative 6g | A549 | 1.537 ± 0.097 | [6] |

| Pyrazole-thiazole derivative 6d | A549 | 5.176 ± 0.164 | [6] |

| Pyrazole-thiazole derivative 6j | A549 | 8.493 ± 0.667 | [6] |

| Thienopyrimidine analog 136b | A549 | 1.962 | [7] |

| Thienopyrimidine analog 136b | HCT-116 | 3.597 | [7] |

| Thienopyrimidine analog 136b | MCF-7 | 1.764 | [7] |

| Thienopyrimidine analog 136b | HT-29 | 4.496 | [7] |

Kinase Inhibition

A significant mechanism behind the anticancer effects of these derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling. Deregulation of kinases is a hallmark of many cancers. Specific pyrazolyl-thiazole compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E, as well as Aurora-A kinase.[4][8]

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| Thiazolyl-pyrazoline derivative I | EGFR | 0.06 | [4] |

| Thieno[3,2-d]thiazole derivative 3c | BRAFV600E | 0.088 | [4] |

| Sorafenib (Reference) | BRAFV600E | 0.040 | [4] |

| Pyrazolinyl-thiazolinone derivative 1 | BRAFV600E | 2.026 | [4] |

The inhibition of these kinases disrupts signaling pathways responsible for cell growth, proliferation, and angiogenesis.

Caption: Inhibition of Cancer-Related Signaling Pathways.

Antimicrobial Activity

The 2-(1H-pyrazol-3-yl)-1,3-thiazole scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial and Antifungal Activity

These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3e | E. coli | 62.5 | [9] |

| Compound 3i | E. coli | 62.5 | [9] |

| Ampicillin (Reference) | E. coli | 100 | [9] |

| Compound 3a | P. aeruginosa | 50 | [9] |

| Compound 3h | P. aeruginosa | 62.5 | [9] |

| Ampicillin (Reference) | P. aeruginosa | 100 | [9] |

| Compound 3i | S. pyogenes | 62.5 | [9] |

| Ampicillin (Reference) | S. pyogenes | 100 | [9] |

| Pyrazolyl-thiazole derivatives | S. aureus | 12.5 - 250 | [9] |

| Pyrazolyl-thiazole derivatives | P. mirabilis | 12.5 - 250 | [9] |

| Compound 56 | S. aureus, E. coli, P. aeruginosa, A. baumannii | 8 - 16 | [10] |

| Compound 55 | S. aureus, E. coli, P. aeruginosa, A. baumannii | 16 - 32 | [10] |

| Ciprofloxacin (Reference) | S. aureus, E. coli, P. aeruginosa, A. baumannii | 0.5 - 4 | [10] |

| Compound 56 | C. albicans | 32 | [10] |

| Compound 55 | C. albicans | 32 | [10] |

| Fluconazole (Reference) | C. albicans | 16 | [10] |

| Compound 8 | ΔTolC E. coli | 0.037 | [11] |

| Erythromycin (Reference) | ΔTolC E. coli | 2.5 | [11] |

| Levofloxacin (Reference) | ΔTolC E. coli | 0.016 | [11] |

| Compound 7 | ΔTolC E. coli | 0.8 | [11] |

Enzyme Inhibition

Beyond cancer-related kinases, these derivatives have shown inhibitory activity against other classes of enzymes, suggesting their potential in treating a wider range of diseases, including diabetic complications and inflammation.

Aldose Reductase and α-Glycosidase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. α-Glycosidase is involved in the breakdown of carbohydrates.[12] Inhibition of these enzymes is a therapeutic strategy for managing diabetes.[12]

| Compound/Derivative | Target Enzyme | Ki (µM) | Reference |

| Compound 3d | Aldose Reductase | 7.09 ± 0.19 | [12] |

| Compound 3e | Aldose Reductase | 21.89 ± 1.87 | [12] |

| Pyrazolyl-thiazole derivatives (3a-i ) | α-Glycosidase | 0.43 ± 0.06 to 2.30 ± 0.48 | [12] |

| Acarbose (Reference) | α-Glycosidase | 12.60 ± 0.78 | [12] |

Cyclooxygenase (COX) Inhibition

Certain 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2b | COX-1 | 0.239 | 1.251 | [13] |

| Compound 2b | COX-2 | 0.191 | [13] | |

| Compound 2a | COX-2 | 0.958 | 2.766 | [13] |

| Celecoxib (Reference) | COX-2 | 0.002 | 23.8 | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are outlines of common assays used to evaluate the biological activities of 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

The 2-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The data and methodologies presented in this guide underscore the significant potential of these compounds and provide a solid foundation for future research aimed at optimizing their efficacy and selectivity for various therapeutic targets. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these derivatives is warranted to translate their preclinical promise into clinical applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Pyrazol-1-yl-thiazole derivatives as novel highly potent antibacterials | Semantic Scholar [semanticscholar.org]

- 12. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The fusion of pyrazole and thiazole rings into a single molecular entity has garnered significant interest in medicinal chemistry. Both heterocycles are recognized as "privileged structures," appearing in a multitude of biologically active compounds. Pyrazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties, while thiazoles are integral to various pharmaceuticals, including anticancer and antiviral agents. The combination of these two pharmacophores in 2-(1H-Pyrazol-3-YL)-1,3-thiazole presents a promising scaffold for the development of novel therapeutic agents. This guide details a proposed synthetic route and expected analytical data to facilitate further research and exploration of this core structure.

Proposed Synthesis

A viable synthetic route to 2-(1H-Pyrazol-3-YL)-1,3-thiazole can be adapted from established methods for analogous compounds. A common and effective approach involves the Hantzsch thiazole synthesis, starting from a suitable pyrazole-containing precursor.

Experimental Protocol: Synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Step 1: Synthesis of 1H-pyrazole-3-carbothioamide

-

To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in a mixture of pyridine and triethylamine (10:1 v/v), hydrogen sulfide gas is bubbled for 4-6 hours at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to yield 1H-pyrazole-3-carbothioamide.

Step 2: Synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

-

A mixture of 1H-pyrazole-3-carbothioamide (1.0 eq) and 2-bromoacetaldehyde (1.1 eq) in absolute ethanol is refluxed for 3-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a saturated solution of sodium bicarbonate.

-

The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product is purified by column chromatography on silica gel to afford 2-(1H-Pyrazol-3-YL)-1,3-thiazole.

Caption: Synthetic pathway for 2-(1H-Pyrazol-3-YL)-1,3-thiazole.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-(1H-Pyrazol-3-YL)-1,3-thiazole. These predictions are based on the analysis of the individual heterocyclic systems and data from closely related, substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.5 | br s | - | 1H | Pyrazole N-H |

| ~8.0 | d | ~2.5 | 1H | Pyrazole H-5 |

| ~7.8 | d | ~3.5 | 1H | Thiazole H-5 |

| ~7.6 | d | ~3.5 | 1H | Thiazole H-4 |

| ~6.7 | d | ~2.5 | 1H | Pyrazole H-4 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C-2 |

| ~148 | Pyrazole C-3 |

| ~144 | Thiazole C-4 |

| ~132 | Pyrazole C-5 |

| ~120 | Thiazole C-5 |

| ~106 | Pyrazole C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3000 | Medium | C-H stretching (aromatic) |

| ~3100 | Broad | N-H stretching (pyrazole) |

| ~1610, 1580, 1470 | Medium | C=C and C=N stretching |

| ~1250 | Medium | C-N stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - HCN]⁺ |

| 97 | Medium | [M - HCN - HCN]⁺ or [C₄H₃N₂S]⁺ |

| 85 | High | [C₃H₃NS]⁺ (Thiazole ring fragment) |

| 67 | Medium | [C₄H₅N]⁺ or [C₃H₃N₂]⁺ (Pyrazole ring fragment) |

Note: The predicted data above should be confirmed by experimental analysis.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of 2-(1H-Pyrazol-3-YL)-1,3-thiazole relies on the combined interpretation of various spectroscopic techniques.

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-(1H-Pyrazol-3-YL)-1,3-thiazole. The proposed synthetic protocol offers a reliable method for obtaining this core scaffold, and the predicted spectroscopic data serves as a benchmark for its analytical characterization. It is anticipated that this information will be a valuable resource for researchers in medicinal chemistry and drug development, enabling further investigation into the therapeutic potential of this and related pyrazole-thiazole derivatives. Experimental verification of the data presented herein is a critical next step for any research program utilizing this compound.

Literature review on the therapeutic potential of pyrazolyl-thiazoles

An In-depth Review of the Therapeutic Potential of Pyrazolyl-Thiazole Hybrids

A Technical Guide for Drug Discovery Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to create novel compounds with enhanced efficacy, improved selectivity, and the potential to modulate multiple biological targets simultaneously.[1] Within this context, the fusion of pyrazole and thiazole rings has garnered significant attention, yielding a versatile class of compounds known as pyrazolyl-thiazoles with a broad spectrum of pharmacological activities.[1][2]

Both pyrazole and thiazole are five-membered heterocyclic rings that are integral components of numerous clinically approved drugs.[3][4] The pyrazole nucleus is found in anti-inflammatory drugs like celecoxib, analgesics, and anticancer agents.[3][5] Similarly, the thiazole ring is a key structural motif in drugs such as the anticancer agent dasatinib, the antiviral ritonavir, and the antibiotic sulfathiazole.[4] The combination of these two privileged scaffolds has led to the development of hybrid molecules with promising therapeutic potential across several domains, including oncology, infectious diseases, and inflammatory conditions.[1][6]

This technical guide provides a comprehensive literature review of the therapeutic applications of pyrazolyl-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Anticancer Potential

Pyrazolyl-thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora kinases.[7][8][9]

Mechanism of Action: Kinase Inhibition

Many pyrazolyl-thiazole compounds function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and HER2.[7][8] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell division and survival. The pyrazolyl-thiazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor progression. Several derivatives have shown potent inhibitory activity against EGFR and HER2, with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like erlotinib and lapatinib.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrazolyl-thiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the compound's potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citations |

| 1,3,4-Oxadiazole Derivative | HepG-2 (Liver) | 6.9 | Doxorubicin | - | [4] |

| 1,3,4-Oxadiazole Derivative | HCT-116 (Colon) | 13.6 | Doxorubicin | - | [4] |

| Azide Derivative | HepG-2 (Liver) | 12.6 | Doxorubicin | - | [4] |

| Thiazolyl-Pyrazoline | MCF-7 (Breast) | 3.37 - 5.64 | Lapatinib | 5.88 | [8] |

| Pyrazolyl-Thiazole | MCF-7 (Breast) | 0.07 - 0.09 | Erlotinib | 0.02 | [7] |

| Pyrazolyl-Thiazolidinone | MCF-7 (Breast) | 0.73 - 6.25 | Dasatinib | 7.99 | [7] |

| Pyrazolyl-Thiazolidinone | A549 (Lung) | 1.64 - 14.3 | Dasatinib | 11.8 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[4]

-

Cell Seeding: Human cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazolyl-thiazole compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Potential

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[4] Pyrazolyl-thiazole hybrids have shown considerable promise as antibacterial and antifungal agents, exhibiting activity against a range of clinically relevant strains.[3][10]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][4][10] The mechanism often involves the disruption of essential cellular processes in the microbes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citations |

| Pyrazolyl-Thiazole Deriv. | S. aureus | 4.1 - 5.1 | C. albicans | 3.9 - 62.5 | [11] |

| Pyrazolyl-Thiazole Deriv. | E. coli | 10.0 - >25 | - | - | [11] |

| Pyrazolyl-Thiazole Deriv. | E. coli | 62.5 | - | - | [12] |

| Pyrazolyl-Thiazole Deriv. | P. aeruginosa | 50 - 62.5 | - | - | [12] |

| 2-Pyrazolin-1-yl-Thiazole | S. aureus | 8 - 16 | C. albicans | 32 | [11] |

| 2-Pyrazolin-1-yl-Thiazole | E. coli | 8 - 16 | - | - | [11] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of synthesized compounds.[3]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized suspension of the test microorganism is uniformly swabbed over the entire surface of the agar plate to create a lawn of growth.

-

Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotic disks and a solvent control are used for comparison.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolyl-thiazole derivatives have shown significant anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor with a pyrazole core.[13] By incorporating both pyrazole and thiazole moieties, researchers have developed hybrid molecules that can dually inhibit COX-2 and 5-LOX.[14] Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.

Quantitative Data: Enzyme Inhibition and In Vivo Activity

The anti-inflammatory potential is assessed by in vitro enzyme inhibition assays and in vivo models like the carrageenan-induced paw edema test in rats.

| Compound Class | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) | Paw Edema Inhibition (%) | Citations |

| Pyrazolyl-Thiazolidinone | 0.03 - 0.06 | 282.7 - 472.9 | 4.36 - 4.86 | - | [14] |

| Thiazolo-Pyrazole | - | 264 (vs. Celecoxib SI=294) | - | - | [14] |

| Thiazolo-Pyrazole | - | - | - | 97.3 (vs. Indomethacin=84.6) | [14] |

| Pyrazolyl-Thiazole | - | 42.13 (vs. Celecoxib SI=24.09) | - | - | [7] |

Selectivity Index (SI) is the ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.

-

Compound Administration: The animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg). The test groups receive the pyrazolyl-thiazole compounds at various doses, typically administered orally or intraperitoneally.

-

Baseline Measurement: One hour after compound administration, the initial volume of the rat's right hind paw is measured using a plethysmometer.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Outlook

The molecular hybridization of pyrazole and thiazole scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting pyrazolyl-thiazole derivatives constitute a versatile class of compounds with a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The ability to fine-tune the structure allows for the optimization of activity against specific biological targets, as demonstrated by the development of selective kinase inhibitors and dual COX/LOX inhibitors.[14][15]

Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency and improved pharmacokinetic profiles.[2][16] Further exploration of their mechanisms of action, particularly in complex signaling networks, will be crucial. With continued investigation, pyrazolyl-thiazole hybrids hold significant promise as lead structures for the development of novel therapeutics to address pressing medical needs in oncology, infectious disease, and the treatment of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 16. anjs.edu.iq [anjs.edu.iq]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole-Thiazole Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and thiazole rings into single molecular entities has given rise to a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action of these hybrid molecules, providing a comprehensive overview of their molecular targets, modulation of signaling pathways, and the experimental methodologies used to elucidate their biological functions. The inherent structural synergy between the pyrazole and thiazole moieties often leads to compounds with enhanced therapeutic potential, making them promising candidates in drug discovery and development.[1][2]

Diverse Pharmacological Landscape

Pyrazole-thiazole containing compounds have demonstrated significant efficacy in a multitude of therapeutic areas, including:

-

Anticancer Activity: These compounds have been shown to inhibit the proliferation of various cancer cell lines through the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[3][4][5]

-

Antimicrobial Activity: The hybrid scaffold exhibits potent antibacterial and antifungal properties, with mechanisms of action that can include the disruption of the bacterial cell wall and inhibition of essential enzymes like Dihydrofolate Reductase (DHFR) and topoisomerases.[6][7][8]

-

Anti-inflammatory Activity: Several pyrazole-thiazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of COX enzymes, which are key mediators of inflammation.[9][10]

-

Antioxidant Activity: Certain compounds within this class have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[11]

-

Enzyme Inhibition: Beyond the targets mentioned above, these compounds have been found to inhibit other crucial enzymes like 15-Lipoxygenase (15-LOX), Phosphoinositide 3-kinase (PI3K), and Succinate Dehydrogenase (SDH).[12][13][14]

Quantitative Analysis of Biological Activity

The biological efficacy of pyrazole-thiazole containing compounds is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity (IC₅₀ Values in µM)

| Compound/Derivative | Cell Line | EGFR | VEGFR-2 | Other Target | Reference |

| Pyrazole-thiazole-oxadiazole hybrid (17i) | A549, HT-29 | 0.158 | 0.128 | [4] | |

| Pyrazole-thiazole-oxadiazole hybrid (17m) | A549, HT-29 | 0.012 | 0.309 | [4] | |

| Naphthalene-containing pyrazole-thiazole (7d) | HeLa | 0.12 | [5] | ||

| Thiazolyl-pyrazoline derivative | MCF-7 | 0.06 | [15] | ||

| Purine-pyrazole hybrid (7b) | A549, Caco-2, PC3, MCF-7, HepG-2 | 15-LOX (IC₅₀ = 1.76-6.12 µM for series) | [12] | ||

| Thiazolyl pyrazole carbaldehyde hybrid | HeLa, MCF-7, A549 | Antiproliferative (IC₅₀ = 9.05, 7.12, 6.34 µM respectively) | [16] |

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

| Compound/Derivative | Organism | MIC | Reference |

| Pyrazolyl-thiazole derivatives | S. aureus, P. mirabilis | 12.5 - 250 | [17] |

| Pyrazole-thiazole hybrids with hydrazone | Gram-positive bacteria | 1.9 - 3.9 | [7] |

| Tethered thiazolo-pyrazole derivatives | MRSA | 4 | [7] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | S. pneumoniae, S. epidermidis, E. coli | 0.03 - 7.81 | [8] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-thiazole compounds are often rooted in their ability to modulate critical cellular signaling pathways.

EGFR/VEGFR-2 Inhibition in Cancer

A significant number of pyrazole-thiazole hybrids have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][4]

Figure 1: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-thiazole compounds.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical target for anticancer therapy, and some pyrazole-thiazole derivatives have been shown to inhibit components of this pathway, leading to reduced cancer cell growth and survival.[13]

Figure 2: Pyrazole-thiazole compounds targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The elucidation of the mechanism of action of pyrazole-thiazole compounds relies on a variety of standardized experimental protocols.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole-thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Enzyme Inhibition Assays

The inhibitory activity of pyrazole-thiazole compounds against specific enzymes is determined using various in vitro enzyme inhibition assays.

General Workflow:

-

Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.

-

Compound Incubation: The enzyme is pre-incubated with different concentrations of the pyrazole-thiazole compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration.[4][14]

Figure 3: General experimental workflow for the development of pyrazole-thiazole compounds.

Conclusion

The hybridization of pyrazole and thiazole moieties has proven to be a highly successful strategy in the design of novel therapeutic agents with diverse mechanisms of action. These compounds effectively target a range of enzymes and signaling pathways implicated in various diseases, most notably cancer and microbial infections. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this promising class of molecules. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of next-generation therapeutics based on the pyrazole-thiazole scaffold.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 12. Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine: A Technical Overview

Please Note: An initial search for the crystal structure of 2-(1H-Pyrazol-3-yl)-1,3-thiazole did not yield publicly available crystallographic data. This guide therefore focuses on a closely related analogue, 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine , for which detailed structural information has been published. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its crystal structure and the experimental protocols for its synthesis and characterization.

Introduction

Heterocyclic compounds containing pyrazole and thiazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is crucial for understanding their chemical properties and biological interactions. This technical guide provides an in-depth look at the crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine, a compound that embodies the conjunction of these important heterocyclic systems. The analysis of its three-dimensional structure offers valuable insights for structure-based drug design and the development of novel therapeutic agents.

Synthesis and Crystallization

The synthesis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine is achieved through a regioselective reaction between an allenyl isothiocyanate and 2-(1H-pyrazol-3-yl)-pyridine.[1][2] The regioselectivity of this reaction is sterically driven.[1][2]

Experimental Protocol: Synthesis

The synthesis involves the reaction of 2-(1H-pyrazol-3-yl)-pyridine with a reactive allenyl isothiocyanate intermediate.[1][2] This intermediate can be generated via flash vacuum pyrolysis of propargyl thiocyanates.[1][2] The nucleophilic nitrogen of the pyrazole ring of 2-(1H-pyrazol-3-yl)-pyridine attacks the central carbon of the allenyl isothiocyanate, leading to the formation of the thiazole ring. The reaction yields the title compound with high regioselectivity.

Experimental Protocol: Crystallization

Single crystals of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suitable for X-ray diffraction analysis were obtained by the slow diffusion of hexane into a dichloromethane solution of the compound at 25°C.[1][2] This technique facilitates the gradual decrease in solubility of the compound, promoting the formation of well-ordered, colorless crystals.[1][2]

Crystal Structure Analysis

The crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic space group P21/c.[1][2]

Crystallographic Data

The key crystallographic data and structure refinement parameters are summarized in the table below.

| Parameter | Value[1][2] |

| Chemical Formula | C12H10N4S |

| Formula Weight | 242.30 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.6627(10) |

| b (Å) | 27.640(5) |

| c (Å) | 7.5634(14) |

| β (°) | 99.976(3) |

| Volume (ų) | 1165.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.381 |

| Absorption Coefficient (mm⁻¹) | 0.267 |

| F(000) | 504 |

Molecular Geometry

The molecule consists of three heterocyclic rings: a pyridine, a pyrazole, and a thiazole ring. A significant feature of the molecular structure is its planarity.[1][2] The dihedral angles between the planes of the rings are very small: 2.2(1)° between the pyridine and pyrazole rings, 1.0(1)° between the pyrazole and thiazole rings, and 3.2(1)° between the pyridine and thiazole rings.[1][2]

The bond lengths and angles within the molecule are within the expected ranges for this type of heterocyclic system.[1][2] In the crystal lattice, the planar molecules are arranged in layers with an interlayer distance of 3.612 Å.[1][2] Notably, no π-π stacking interactions were observed.[1][2]

Experimental Workflow: Crystal Structure Determination

The determination of the crystal structure follows a standardized workflow from crystal selection to data analysis and structure refinement.

Experimental Protocol: X-ray Diffraction

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Biological Significance and Future Directions

While the biological activity of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine has not been explicitly reported in the reviewed literature, the constituent pyrazole and thiazole scaffolds are well-established pharmacophores. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the thiazole ring is a core component of many biologically active compounds, such as the vitamin thiamine and various antimicrobial agents.

The planar structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suggests that it could potentially intercalate with DNA or interact with the flat binding sites of enzymes or receptors. The detailed structural information presented here provides a solid foundation for future studies, including in silico modeling and in vitro biological screening, to explore the therapeutic potential of this and related compounds. Further research could focus on synthesizing derivatives with varied substituents to probe structure-activity relationships and optimize for specific biological targets.

References

The Convergence of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of Pyrazole-Thiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole and thiazole ring systems are cornerstones of heterocyclic chemistry, each independently recognized for their vast pharmacological potential. Pyrazole derivatives are well-established as anti-inflammatory, analgesic, and anticancer agents, while thiazoles are integral to a range of antimicrobials and anticancer drugs.[1][2] The strategic fusion or linkage of these two privileged scaffolds into a single molecular entity has given rise to a burgeoning class of compounds with enhanced and often novel biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole-thiazole synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of quantitative data.

Historical Foundations: The Genesis of Pyrazole and Thiazole Synthesis

The journey to modern pyrazole-thiazole synthesis begins with the foundational discoveries of the individual heterocyclic systems in the late 19th century. These seminal contributions laid the groundwork for the subsequent development of more complex hybrid molecules.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of a substituted pyrazole was reported by Ludwig Knorr in 1883.[3] This acid-catalyzed cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely utilized method for constructing the pyrazole ring.[4][5][6] The versatility of this reaction allows for the introduction of various substituents, a key feature that has been exploited in the development of diverse compound libraries.[7]

The Hantzsch Thiazole Synthesis (1887)

Shortly after Knorr's discovery, Arthur Hantzsch described the synthesis of thiazoles in 1887.[8] The classic Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[9][10][11] This robust and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles and remains a cornerstone of thiazole chemistry.[12]

Evolution of Pyrazole-Thiazole Synthetic Strategies

The synthesis of pyrazole-thiazole scaffolds has evolved from sequential, multi-step procedures to more efficient one-pot and multicomponent reactions. These strategies can be broadly categorized into two main approaches: the sequential synthesis, where one heterocyclic ring is constructed followed by the other, and the convergent or multicomponent approach, where the final scaffold is assembled in a single step from multiple starting materials.

Sequential Synthesis: A Stepwise Approach

The most traditional and still widely practiced method for constructing pyrazole-thiazole hybrids involves the sequential formation of the two heterocyclic rings. This approach offers a high degree of control over the substitution pattern of the final molecule. A common strategy involves the initial synthesis of a pyrazole derivative bearing a suitable functional group that can then be elaborated to form the thiazole ring, or vice versa.

A representative workflow for a sequential synthesis often begins with the formation of a pyrazole intermediate, for example, a pyrazole-4-carbaldehyde, which is then reacted with a thiosemicarbazide to form a thiosemicarbazone. Subsequent cyclization with a phenacyl bromide derivative yields the final pyrazolyl-thiazole product.[13]

Caption: Sequential synthesis of a pyrazolyl-thiazole derivative.

Multicomponent Reactions: A Convergent and Efficient Strategy

In recent years, multicomponent reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic systems due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of pyrazole-thiazole derivatives.

One such approach involves the one-pot reaction of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone. This method allows for the rapid assembly of 2,4-disubstituted thiazolyl pyrazole derivatives in good yields.

Caption: One-pot multicomponent synthesis of a pyrazolyl-thiazole.

Quantitative Data on Pyrazole-Thiazole Synthesis

The efficiency of pyrazole-thiazole synthesis can vary significantly depending on the chosen methodology and the nature of the substrates. The following table summarizes quantitative data for selected synthetic protocols, providing a basis for comparison.

| Synthetic Method | Starting Materials | Product Type | Reaction Conditions | Yield (%) | Reference |

| Sequential Synthesis | Acetyl thiophene, Phenyl hydrazine, Thiosemicarbazide, Substituted phenacyl bromides | Pyrazolyl-thiazole derivatives | Multi-step, Reflux in ethanol | 65-85 | [13] |

| One-Pot Multicomponent Reaction | Pyrazole 4-carbaldehydes, Thiosemicarbazides, α-Haloketones | 2,4-disubstituted thiazolyl pyrazoles | Ethanol, Reflux | 70-88 | |

| Microwave-Assisted Synthesis | Thiosemicarbazide, Chalcones, 2-Bromoacetophenones | Pyrazolothiazole hybrids | Microwave irradiation, 5-6 min | 85-95 | |

| Fused Ring System Synthesis | Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate, Hydrazine hydrate | Pyrazolo[5,1-b]thiazole derivative | Reflux | High | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of pyrazole-thiazole scaffolds.

Protocol 1: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[13]

This protocol outlines a sequential synthesis starting from the formation of a pyrazole-4-carbaldehyde, followed by the construction of the thiazole ring.

Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)

-

A mixture of acetyl thiophene (1) and phenyl hydrazine (2) is prepared in the presence of concentrated H₂SO₄.

-

The resulting hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).

-

The product, pyrazole-4-carbaldehyde (3), is purified by recrystallization from ethanol.

Step 2: Synthesis of Thiosemicarbazone Derivative (5)

-

Pyrazole-4-carbaldehyde (3) is reacted with thiosemicarbazide (4) in ethanol with acetic acid as a catalyst.

-

The reaction mixture is refluxed for one hour.

-

Upon cooling, the solid product is filtered, washed with ethanol, and recrystallized to yield the thiosemicarbazone derivative (5).

Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)

-

The thiosemicarbazone intermediate (5) is reacted with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions.

-

The final pyrazolyl-thiazole derivatives (7a-g) are obtained after filtration, washing with ethanol, and recrystallization.

Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives

This protocol describes a convergent one-pot synthesis of thiazolyl pyrazole derivatives.

-

A mixture of a pyrazole 4-carbaldehyde, a thiosemicarbazide, and an α-haloketone is prepared in a 1:1:1 molar ratio in ethanol.

-

The reaction mixture is refluxed for a specified period (typically 4-6 hours), with the progress monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Conclusion and Future Perspectives

The synthesis of pyrazole-thiazole hybrids has progressed significantly from the foundational discoveries of the individual heterocycles. The evolution from lengthy, sequential syntheses to efficient, one-pot multicomponent reactions has enabled the rapid generation of diverse chemical libraries for biological screening. The continued development of novel synthetic methodologies, including the use of green chemistry principles and advanced catalytic systems, will undoubtedly facilitate the discovery of new pyrazole-thiazole derivatives with potent and selective pharmacological activities. For drug development professionals, these scaffolds represent a promising avenue for the design of next-generation therapeutics targeting a wide range of diseases. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the exploration of this important class of heterocyclic compounds.

References

- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles: synthetic strategies and their pharmaceutical applications-an overview | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ijrpr.com [ijrpr.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Promise of Pyrazole-Thiazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals